3,4-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its complex structure, which includes a benzothiophene core, chlorinated aromatic rings, and a pyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Chlorination: The aromatic rings are chlorinated using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to introduce the chlorine atoms at the desired positions.
Pyrazole Introduction: The pyrazole moiety is introduced through a condensation reaction between a suitable hydrazine derivative and a 1,3-diketone or equivalent precursor.
Amide Formation: The final step involves the formation of the carboxamide linkage through a coupling reaction between the benzothiophene derivative and the pyrazole-containing amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 3,4-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-methyl-1-benzothiophene-2-carboxamide: Lacks the pyrazole moiety, which may result in different biological activities.
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide: Lacks the chlorination on the aromatic rings, potentially affecting its reactivity and biological properties.
3,4-dichloro-1-benzothiophene-2-carboxamide: Lacks both the pyrazole moiety and the N-methyl group, which may significantly alter its chemical and biological behavior.
Uniqueness
The uniqueness of 3,4-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide lies in its combined structural features. The presence of both the chlorinated benzothiophene core and the pyrazole moiety imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15Cl2N3OS |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3OS/c1-9-10(7-19-21(9)3)8-20(2)16(22)15-14(18)13-11(17)5-4-6-12(13)23-15/h4-7H,8H2,1-3H3 |
InChI Key |
NXGCDMICXAOELK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Origin of Product |
United States |
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